5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is a heterocyclic organic compound with the molecular formula C17H19NO4. It is known for its applications in proteomics research and is often used in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 5,8-dimethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original ester.
Substitution: Substituted quinoline compounds with different functional groups.
Scientific Research Applications
5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester: Similar in structure but with different functional groups.
5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester: Another closely related compound with slight variations in the methyl group positions.
Uniqueness
5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
CAS No. |
948294-01-7 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
diethyl 5,8-dimethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-10(3)7-8-11(4)14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
QLQJKXBWVDQNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)C)C |
Origin of Product |
United States |
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